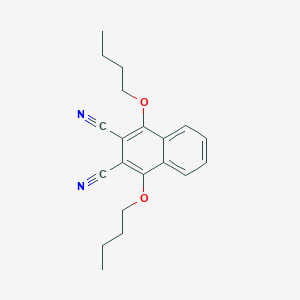

1,4-Dibutoxynaphthalene-2,3-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related naphthalene derivatives often employs carbopalladation of nitriles. For instance, the intramolecular carbopalladation of the cyano group has been used for synthesizing 3,4-disubstituted 2-aminonaphthalenes, highlighting a method that could be analogous to synthesizing 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile. This process exhibits high yields and good regioselectivity, involving the reaction of (2-Iodophenyl)acetonitrile with internal alkynes. The involvement of trialkylamine bases in forming heterocyclic compounds through this method has been established, pointing towards a versatile synthetic pathway for naphthalene derivatives (Tian, Pletnev, & Larock, 2003).

Molecular Structure Analysis

The molecular structure of this compound can be understood by examining similar naphthalene carbonitriles. For instance, 8-halonaphthalene-1-carbonitriles and naphthalene-1,8-dicarbonitrile have been synthesized, providing insights into the crystal structures of related compounds. These structures are often isomorphous with orthorhombic symmetry, displaying disordered molecules with respect to the location of halogen atoms and nitrile groups (Noland, Narina, & Britton, 2011).

Chemical Reactions and Properties

Photoreactions of naphthalene derivatives, such as 1,2-dicyanonaphthalene with alkenes and dienes, have shown a variety of adduct formations that shed light on the chemical behavior of this compound. These reactions can result in [3 + 2] adducts, indicating a preference for certain positions on the naphthalene ring and suggesting potential reactivity patterns for this compound (Kubo, Kiuchi, & Inamura, 1999).

Physical Properties Analysis

The physical properties of 1,4-dialkoxynaphthalo-2,3-dinitrile derivatives have been explored through their synthesis and crystallography, offering a basis for understanding the physical properties of this compound. These compounds typically crystallize in triclinic space groups, with detailed parameters provided that could analogously apply to the compound of interest (Long & For Nationalities, 2011).

Chemical Properties Analysis

Investigations into the chemical properties of naphthalene derivatives, such as 1,4-dicyano-6-methylnaphthalene, have revealed the formation of tetraene intermediates in [3+2]-photocycloaddition reactions. These studies provide insights into the regioselective additions and the formation of zwitterions, which are critical for understanding the reactivity and chemical properties of this compound (Shiratori, Nogami, & Kubo, 2012).

Scientific Research Applications

Synthesis and Application

- Synthesis Routes : Research on compounds structurally related to 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile, such as 1,3-Dihydroxynaphthalene, shows a variety of synthesis routes including alkaline fusion and photocatalytic oxidation. These methods aim for eco-friendly processes, highlighting the importance of sustainable chemistry in synthesizing complex organic compounds (Zhang You-lan, 2005).

Environmental Presence and Effects

Endocrine Disruptors : Phthalates, with chemical structures related to the compound of interest, have been extensively studied for their role as endocrine disruptors. These compounds, found in plastics, impact reproductive health in animals and humans, indicating the environmental and health risks associated with chemical pollutants (Raúl Lagos-Cabré & R. Moreno, 2012).

Biodegradation : Studies on the biodegradation of phthalate esters, chemicals similar in function to this compound, underline the role of bacteria in mitigating environmental pollution. These findings are crucial for developing strategies to address pollution from plasticizers and related compounds (P. Keyser et al., 1976).

Biological Activities

- Allelopathic and Antimicrobial Activities : Phthalic Acid Esters (PAEs), which share functional groups with this compound, exhibit allelopathic and antimicrobial activities. These properties suggest that such compounds, whether naturally occurring or synthetic, play significant roles in plant, algal, and microbial competitiveness and adaptation (Ling-Qiao Huang et al., 2021).

properties

IUPAC Name |

1,4-dibutoxynaphthalene-2,3-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-5-11-23-19-15-9-7-8-10-16(15)20(24-12-6-4-2)18(14-22)17(19)13-21/h7-10H,3-6,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJSABMTZAXNKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C2=CC=CC=C21)OCCCC)C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404268 |

Source

|

| Record name | 1,4-dibutoxynaphthalene-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116453-89-5 |

Source

|

| Record name | 1,4-dibutoxynaphthalene-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibutoxy-2,3-naphthalenedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)

![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)

![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)